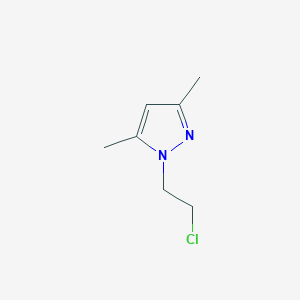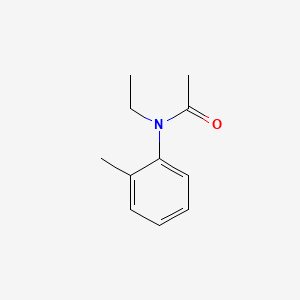
4-Methyl-3-(trifluoromethyl)benzyl bromid
Übersicht
Beschreibung
4-Methyl-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(trifluoromethyl)benzyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biochemical probes and as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
Target of Action
4-Methyl-3-(trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis . It is primarily used in the synthesis of various pharmaceutical compounds . .
Mode of Action
The mode of action of 4-Methyl-3-(trifluoromethyl)benzyl bromide is largely dependent on the specific reaction conditions and the compounds it is being reacted with. As a benzyl bromide, it is a good electrophile and can participate in nucleophilic substitution reactions .
Biochemical Pathways
The compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase . The exact biochemical pathways affected by these synthesized compounds would depend on their specific structures and targets.
Result of Action
The molecular and cellular effects of 4-Methyl-3-(trifluoromethyl)benzyl bromide are largely unknown. Its primary use is as a building block in the synthesis of other compounds, and the effects of these compounds would depend on their specific structures and targets .
Action Environment
The action of 4-Methyl-3-(trifluoromethyl)benzyl bromide is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of other reactants can significantly influence the compound’s reactivity and the products formed . In terms of stability, it should be stored under inert gas at 2–8 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-Methyl-3-(trifluoromethyl)toluene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods
On an industrial scale, the production of 4-Methyl-3-(trifluoromethyl)benzyl bromide may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 4-Methyl-3-(trifluoromethyl)benzyl alcohol, 4-Methyl-3-(trifluoromethyl)benzonitrile, and 4-Methyl-3-(trifluoromethyl)benzylamine.
Oxidation: Products include 4-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction: Products include 4-Methyl-3-(trifluoromethyl)benzyl hydride.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3-(trifluoromethyl)benzyl bromide can be compared with other benzyl bromide derivatives:
4-Methylbenzyl bromide: Lacks the trifluoromethyl group, making it less reactive and less hydrophobic.
3-(Trifluoromethyl)benzyl bromide: Lacks the methyl group, which can influence the steric and electronic properties of the molecule.
4-Bromobenzyl bromide: Contains a bromine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
The presence of both the methyl and trifluoromethyl groups in 4-Methyl-3-(trifluoromethyl)benzyl bromide makes it unique, providing a balance of steric hindrance and electronic effects that can be advantageous in specific synthetic applications.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGVSFJBDJUTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379621 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-19-6 | |
| Record name | 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[4-(4-Morpholin-4-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1607656.png)







![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)


![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)
